The synthesis of PU-WS13 involves several steps that utilize a purine scaffold as the base structure. The process typically includes:
Technical details regarding the synthesis can vary based on specific laboratory protocols, but the general approach focuses on maintaining high yields and purity through careful control of reaction conditions.
The molecular structure of PU-WS13 features:
PU-WS13 participates in several important chemical reactions relevant to its function:
The binding affinity and selectivity are determined through assays that measure the compound's ability to inhibit target proteins in vitro, providing insights into its potential therapeutic applications.
PU-WS13 operates primarily through the inhibition of glucose-regulated protein 94, which plays a significant role in protein folding and stabilization within cells. The mechanism can be summarized as follows:
Research indicates that treatment with PU-WS13 results in morphological changes in cancer cells indicative of apoptosis, such as chromatin condensation and membrane blebbing .
PU-WS13 has several significant applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: